molecular formula C8H13ClN2 B8208167 1-N,4-Dimethylbenzene-1,2-diamine hydrochloride

1-N,4-Dimethylbenzene-1,2-diamine hydrochloride

Cat. No.: B8208167
M. Wt: 172.65 g/mol
InChI Key: VRYBZHVLPBXODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N,4-Dimethylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H12N2·HCl. It is a derivative of benzene, featuring two methyl groups and two amine groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-N,4-Dimethylbenzene-1,2-diamine hydrochloride can be synthesized through several methods. One common approach involves the nitration of phenol to produce nitrophenol, followed by the reduction of nitrophenol to yield the target compound . The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-N,4-Dimethylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-N,4-Dimethylbenzene-1,2-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N,4-Dimethylbenzene-1,2-diamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in redox reactions and other biochemical processes. The compound’s amine groups allow it to form hydrogen bonds and interact with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N,4-Dimethylbenzene-1,2-diamine hydrochloride is unique due to its specific arrangement of methyl and amine groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where precise chemical behavior is required.

Properties

IUPAC Name

1-N,4-dimethylbenzene-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-2)7(9)5-6;/h3-5,10H,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYBZHVLPBXODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.